

method development for 2-phenylethanol quantification

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Compound of Interest

Compound Name: 2-Phenylethanol-d4

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Application Note: Quantification of 2-Phenylethanol

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like odor, making it a valuable compound in the fragrance, cosmetic, and food industries.[1] It also serves as a significant analyte in various research and quality control settings, including the analysis of alcoholic beverages, fermentation broths, and pharmaceutical formulations.[2][3][4][5][6][7] Accurate and robust analytical methods are therefore essential for the quantification of 2-phenylethanol in diverse sample matrices. This application note provides detailed protocols for the quantification of 2-phenylethanol using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection, two of the most common and reliable analytical techniques for this purpose.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the quantification of 2-phenylethanol, providing a comparative overview for researchers to select the most suitable method for their specific application.

Table 1: Gas Chromatography (GC) Methods for 2-Phenylethanol Quantification

Analytical Method	Sample Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)	Reference
GC-FID	Rose Water	1.0 - 300.0 mg/L	0.1 mg/L	-	93.7 - 97.2	
GC-MS-MS	Human Urine	-	0.5 - 6.1 µg/L	0.5 - 6.1 µg/L	-	[8]
GC-MS-MS	Human Blood	-	2.0 - 3.9 µg/L	2.0 - 3.9 µg/L	-	[8]
GC/MS	Ballpoint Pen Ink	3.53×10^{-6} - 0.05 µg/mL	-	-	-	[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for 2-Phenylethanol Quantification

Analytical Method	Sample Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)	Reference
RP-HPLC-UV	Lubricant Formulation	0.15 - 1.05 mg/mL	0.094 mg/mL	0.15 mg/mL	99.76 - 100.03	[2]
RP-HPLC-UV	Pharmaceutical Gel	650 - 850 µg/mL	-	-	100 ± 2	[10]
UHPLC-UV	Vaccines	0.07 - 1.1 mg/mL	1.3×10^{-4} mg/mL	2.7×10^{-4} mg/mL	96.5 - 100.6	[3][11]
HPLC	Bromadol	-	-	-	-	[12][13]

Experimental Protocols

Protocol 1: Quantification of 2-Phenylethanol by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a method developed for the analysis of 2-phenylethanol in aqueous samples, such as rose water.

1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

- To a 5 mL aqueous sample, add 1 mL of ethanol (disperser solvent) containing 200 μ L of carbon tetrachloride (extraction solvent).
- Vortex the mixture for 1 minute to form a cloudy solution.
- Centrifuge at 4000 rpm for 5 minutes to separate the phases.
- Collect the sedimented phase (carbon tetrachloride) for GC analysis.

2. GC-FID Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: DB-5MS fused silica capillary column (30 m x 0.25 mm I.D., 0.25 μ m film thickness).
- Carrier Gas: Helium at a flow rate of 1 mL/min.
- Injector: Splitless mode at 280°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 1 minute.
 - Ramp: 20°C/min to 250°C.
 - Hold: 10 minutes at 250°C.
- Detector (FID): 300°C.
- Injection Volume: 1 μ L.

3. Calibration

- Prepare a series of standard solutions of 2-phenylethanol in the appropriate solvent (e.g., methanol) covering the expected concentration range of the samples.
- Analyze the standards using the same GC-FID method.
- Construct a calibration curve by plotting the peak area against the concentration of 2-phenylethanol.

4. Data Analysis

- Identify the 2-phenylethanol peak in the sample chromatogram based on its retention time compared to the standard.
- Quantify the amount of 2-phenylethanol in the sample by interpolating its peak area on the calibration curve.



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GC-FID Experimental Workflow for 2-Phenylethanol Quantification.

Protocol 2: Quantification of 2-Phenylethanol by High-Performance Liquid Chromatography (HPLC)-UV

This protocol is adapted from a validated method for the determination of 2-phenoxyethanol (a related compound, with the protocol being highly applicable to 2-phenylethanol) in pharmaceutical formulations.^{[2][10]}

1. Sample Preparation

- Accurately weigh a portion of the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.

- Filter the solution through a 0.45 μm syringe filter before injection.

2. HPLC Instrumentation and Conditions

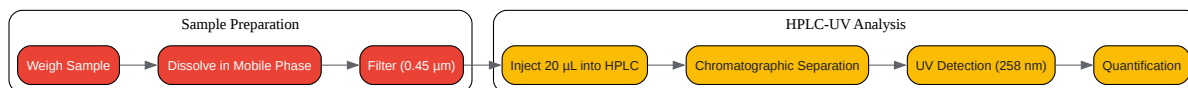
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C8 column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 μm).[\[10\]](#)
- Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v).[\[2\]](#)[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[10\]](#)
- Column Temperature: Ambient.
- Detection: UV at 258 nm.[\[2\]](#)[\[10\]](#)
- Injection Volume: 20 μL .

3. Calibration

- Prepare standard solutions of 2-phenylethanol in the mobile phase at five different concentrations.
- Inject each standard in triplicate.
- Generate a calibration curve by plotting the mean peak area against the concentration.

4. Data Analysis

- The 2-phenylethanol peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
- The concentration of 2-phenylethanol in the sample is determined using the linear regression equation from the calibration curve.



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HPLC-UV Experimental Workflow for 2-Phenylethanol Quantification.

Method Validation Considerations

For both protocols, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.^[14]
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.^[14]

- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of 2-phenylethanol in a variety of sample matrices. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of 2-phenylethanol, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the obtained results.

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